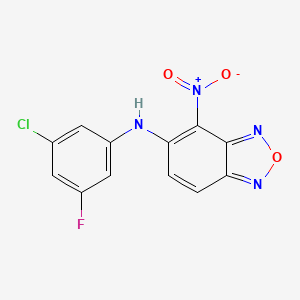

N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine

Vue d'ensemble

Description

TC-S 7009: est un inhibiteur puissant et sélectif du facteur 2 alpha inductible par l'hypoxie (HIF-2α). Il a une forte affinité pour HIF-2α avec une constante de dissociation (Kd) de 81 nanomolaires. Ce composé est plus sélectif pour HIF-2α que pour le facteur 1 alpha inductible par l'hypoxie (HIF-1α), ce qui en fait un outil précieux dans la recherche axée sur les voies liées à l'hypoxie .

Mécanisme D'action

Target of Action

TC-S 7009, also known as HIF-2 inhibitor 2, is a potent and selective inhibitor of Hypoxia-inducible factor 2-alpha (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in response to low oxygen levels (hypoxia) in cells .

Mode of Action

TC-S 7009 binds to the HIF-2α PAS-B domain, disrupting HIF-2α heterodimerization . This disruption decreases DNA-binding activity and reduces the expression of HIF-2α target genes . The compound is more selective for HIF-2α than HIF-1α .

Biochemical Pathways

The primary pathway affected by TC-S 7009 is the HIF signaling pathway. Under normal oxygen conditions, HIF-2α is hydroxylated and marked for proteasomal degradation . In hypoxic or pseudohypoxic states, hif-2α avoids degradation, accumulates, and translocates to the nucleus where it binds with hif-1β . This active HIF transcription complex then regulates the expression of genes involved in angiogenesis, erythropoiesis, glycolysis, tumor growth, and cell cycle progression . By inhibiting HIF-2α, TC-S 7009 disrupts these processes.

Pharmacokinetics

It is known that the compound is orally administered

Result of Action

The inhibition of HIF-2α by TC-S 7009 results in a decrease in the expression of HIF-2α target genes . This can lead to reduced angiogenesis, erythropoiesis, glycolysis, tumor growth, and cell cycle progression . In vitro studies have shown that TC-S 7009 can inhibit cell proliferation in hypoxic conditions .

Action Environment

The efficacy of TC-S 7009 is influenced by the oxygen levels in the cellular environment. The compound is more effective under hypoxic conditions, where HIF-2α is typically active

Analyse Biochimique

Biochemical Properties

TC-S 7009 interacts with the HIF-2α PAS-B domain, disrupting HIF-2α heterodimerization . This interaction leads to a decrease in DNA-binding activity and a reduction in HIF-2α target gene expression . The compound exhibits a high selectivity for HIF-2α over HIF-1α .

Cellular Effects

TC-S 7009 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by disrupting the heterodimerization of HIF-2α, which in turn decreases DNA-binding activity and reduces the expression of HIF-2α target genes .

Molecular Mechanism

The molecular mechanism of action of TC-S 7009 involves binding to the HIF-2α PAS-B domain, which disrupts HIF-2α heterodimerization . This disruption leads to a decrease in DNA-binding activity and a reduction in the expression of HIF-2α target genes .

Temporal Effects in Laboratory Settings

It is known that the compound disrupts HIF-2α heterodimerization, decreases DNA-binding activity, and reduces HIF-2α target gene expression .

Dosage Effects in Animal Models

Given its potent and selective inhibition of HIF-2α, it is likely that the compound’s effects would vary with dosage .

Metabolic Pathways

Given its role as a HIF-2α inhibitor, it is likely that it interacts with enzymes or cofactors involved in hypoxia-inducible pathways .

Transport and Distribution

Given its role as a HIF-2α inhibitor, it is likely that it interacts with transporters or binding proteins involved in hypoxia-inducible pathways .

Subcellular Localization

Given its role as a HIF-2α inhibitor, it is likely that it is directed to specific compartments or organelles involved in hypoxia-inducible pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du TC-S 7009 implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend un cycle benzoxadiazole. Les étapes clés incluent la nitration, l'halogénation et des réactions d'amination. Le produit final est obtenu par des procédés de purification tels que la recristallisation ou la chromatographie .

Méthodes de production industrielle: La production industrielle de TC-S 7009 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Des techniques telles que la chimie en écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et l'extensibilité .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le TC-S 7009 peut subir des réactions d'oxydation, en particulier au niveau du groupe nitro, conduisant à la formation de divers dérivés oxydés.

Réduction: Le groupe nitro dans le TC-S 7009 peut être réduit en groupe amine dans des conditions spécifiques.

Substitution: Les atomes d'halogène dans le TC-S 7009 peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile

Réactifs et conditions courantes:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrogénation catalytique sont utilisés.

Substitution: Les nucléophiles comme les amines et les thiols sont utilisés dans les réactions de substitution

Principaux produits:

Oxydation: Dérivés oxydés du TC-S 7009.

Réduction: Dérivés aminés du TC-S 7009.

Substitution: Divers dérivés substitués selon le nucléophile utilisé

Applications de recherche scientifique

Chimie: Le TC-S 7009 est utilisé comme sonde chimique pour étudier les voies du facteur inductible par l'hypoxie. Il aide à comprendre le rôle de HIF-2α dans divers processus biologiques .

Biologie: En recherche biologique, le TC-S 7009 est utilisé pour étudier les effets de l'hypoxie sur les fonctions cellulaires. Il est utilisé dans des études de culture cellulaire pour inhiber l'activité de HIF-2α et observer les changements résultants dans l'expression génique et le comportement cellulaire .

Médecine: Le TC-S 7009 a des applications thérapeutiques potentielles dans les maladies où l'hypoxie joue un rôle crucial, telles que le cancer et les conditions ischémiques. Il est exploré comme candidat médicament potentiel pour cibler HIF-2α dans la thérapie anticancéreuse .

Industrie: Dans l'industrie pharmaceutique, le TC-S 7009 est utilisé dans des programmes de découverte et de développement de médicaments axés sur des cibles liées à l'hypoxie. Il sert de composé de référence pour le criblage et l'optimisation de nouveaux inhibiteurs de HIF-2α .

Mécanisme d'action

Le TC-S 7009 exerce ses effets en se liant au domaine PAS-B de HIF-2α, perturbant son hétérodimérisation avec ARNT (translocateur nucléaire du récepteur des hydrocarbures aromatiques). Cette perturbation diminue l'activité de liaison à l'ADN de HIF-2α et réduit l'expression des gènes cibles de HIF-2α. L'inhibition de l'activité de HIF-2α conduit à des réponses cellulaires modifiées à l'hypoxie, affectant des processus tels que l'angiogenèse, le métabolisme et la survie cellulaire .

Applications De Recherche Scientifique

Cancer Therapy

The primary application of N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine is in the treatment of renal cell carcinoma and other tumors driven by HIF-2α signaling. Research indicates that inhibiting HIF-2α can significantly impair tumor growth and metastasis.

Case Study: Renal Cell Carcinoma

A study demonstrated that treatment with this compound led to reduced tumor volume and improved survival rates in animal models of renal cell carcinoma. The mechanism involved decreased angiogenesis and enhanced apoptosis of cancer cells due to disrupted HIF signaling pathways .

Hypoxia Research

The compound is utilized in studies examining cellular responses to hypoxia. By inhibiting HIF-2α, researchers can better understand the role of this factor in various physiological and pathological processes, including inflammation and metabolic regulation.

Case Study: Inflammation Studies

In models of chronic inflammation, the use of this compound has shown promise in mitigating inflammatory responses linked to HIF activation .

Drug Development

This compound serves as a lead compound for developing new therapeutic agents targeting HIF pathways. Its structure provides a template for synthesizing analogs with improved efficacy and selectivity.

Table: Comparison of HIF Inhibitors

| Compound Name | Binding Affinity (Kd) | Selectivity | Primary Application |

|---|---|---|---|

| This compound | 81 nM | >60-fold over HIF-1α | Renal Cell Carcinoma |

| Compound X | TBD | TBD | TBD |

| Compound Y | TBD | TBD | TBD |

Comparaison Avec Des Composés Similaires

Composés similaires:

PT2385: Un autre inhibiteur sélectif de HIF-2α avec un mécanisme d'action similaire.

PT2977: Un inhibiteur plus récent de HIF-2α avec des propriétés pharmacocinétiques améliorées.

BAY 87-2243: Un inhibiteur ciblant à la fois HIF-1α et HIF-2α, mais avec moins de sélectivité que le TC-S 7009

Unicité: Le TC-S 7009 est unique en raison de sa forte sélectivité pour HIF-2α par rapport à HIF-1α, ce qui en fait un outil précieux pour étudier les voies spécifiques à HIF-2α. Sa forte affinité et sa puissance contribuent également à son efficacité dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine, also known as HIF-2α-I2 or TC-S 7009, is a compound that has garnered attention for its role as a selective inhibitor of the hypoxia-inducible factor 2 alpha (HIF-2α). This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 308.65 g/mol

- CAS Number : 1422955-31-4

- Solubility : Soluble in DMSO (15 mg/mL) .

This compound functions primarily by inhibiting the HIF-2α pathway. It binds to the PAS-B domain of HIF-2α, preventing its heterodimerization with ARNT (Aryl hydrocarbon receptor nuclear translocator) and thereby reducing the expression of target genes involved in tumorigenesis and cellular adaptation to hypoxia .

Selectivity

The compound exhibits high selectivity for HIF-2α over HIF-1α, with a Kd value of 81 nM and more than 60-fold selectivity . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Antitumor Activity

Research indicates that this compound may be effective in treating renal cell carcinomas driven by HIF-2 signaling . In preclinical studies, it has shown promise in inhibiting tumor growth and metastasis by targeting the hypoxic tumor microenvironment.

Case Studies

Several studies have explored the efficacy of this compound in various cancer models:

- Renal Cell Carcinoma Model :

- In Vitro Studies :

Safety and Toxicology

While this compound has shown significant biological activity against cancer cells, its safety profile is still under investigation. Preliminary toxicological assessments suggest that it may have a favorable safety margin; however, further studies are required to fully understand its pharmacokinetics and potential side effects.

Summary Table of Biological Activity

| Property | Value |

|---|---|

| Kd (HIF-2α) | 81 nM |

| Selectivity | >60-fold over HIF-1α |

| Solubility | 15 mg/mL in DMSO |

| Molecular Weight | 308.65 g/mol |

| Therapeutic Use | Renal cell carcinoma treatment |

Propriétés

IUPAC Name |

N-(3-chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN4O3/c13-6-3-7(14)5-8(4-6)15-10-2-1-9-11(17-21-16-9)12(10)18(19)20/h1-5,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQUJZKBRAFWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1NC3=CC(=CC(=C3)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422955-31-4 | |

| Record name | 1422955-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TC-S 7009 impact DIPG growth in the context of the study?

A1: The study found that treating three different human DIPG cultures (SU-DIPG-IV, VUMC-DIPG-X, and SU-DIPG-XIII) with TC-S 7009 led to an increase in apparent growth. [] This suggests that inhibiting HIF2-alpha with TC-S 7009 might actually promote DIPG growth, contrary to the expected tumor-suppressing effect of inhibiting hypoxia-inducible factors. The researchers propose further investigation into the mechanisms behind this observation, including the possibility of enhanced HIF1-alpha activity or HIF2-alpha's direct influence on apoptotic pathways. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.